6,6-Dichlorohex-5-enoicacid

Description

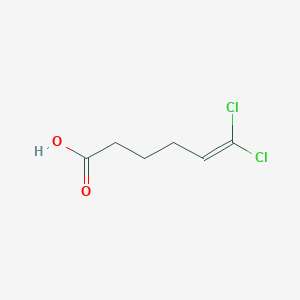

6,6-Dichlorohex-5-enoic acid (CAS: 23139-86-8) is a chlorinated unsaturated carboxylic acid with the molecular formula C₆H₈Cl₂O₂. Its structure features a hexenoic acid backbone with two chlorine atoms at the 6th carbon and a double bond at the 5th position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its unique electronic and steric properties, conferred by the conjugated dichloro-alkene system, make it valuable in cycloaddition reactions, polymer synthesis, and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C6H8Cl2O2 |

|---|---|

Molecular Weight |

183.03 g/mol |

IUPAC Name |

6,6-dichlorohex-5-enoic acid |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10) |

InChI Key |

RRFLYHVGVIYJED-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=C(Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.

Industrial Production Methods

Industrial production of 6,6-dichlorohex-5-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of hex-5-enoic acid derivatives.

Reduction: Formation of hex-5-enoic acid with fewer chlorine atoms.

Substitution: Formation of hex-5-enoic acid derivatives with different functional groups.

Scientific Research Applications

6,6-Dichlorohex-5-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Key Structural Features | Functional Groups | Primary Applications |

|---|---|---|---|---|

| 6,6-Dichlorohex-5-enoic acid | 23139-86-8 | Dichloro-substituted alkene, carboxylic acid | Cl⁻, C=C, COOH | Organic synthesis, polymers |

| 6,6-Diethoxyhexanoic acid | 155200-43-4 | Ethoxy groups at C6, saturated chain | OCH₂CH₃, COOH | Surfactants, ester synthesis |

| Hexachlorocyclohexane (α-isomer) | 959-98-8 | Cyclohexane ring with six chlorine atoms | Cl⁻ (multiple positions) | Historical insecticide |

| 6,6-Difluoro-1,4-diazepane | 529509-60-2 | Fluorinated diazepane ring | F⁻, N-containing heterocycle | Pharmaceutical intermediates |

Physicochemical Properties

- Acidity: The electron-withdrawing chlorine atoms in 6,6-Dichlorohex-5-enoic acid enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-halogenated analogs like hexanoic acid (pKa ~4.8). This property is critical in deprotonation-driven reactions .

- Reactivity: The conjugated alkene and chlorine substituents facilitate electrophilic addition and Diels-Alder reactions, distinguishing it from saturated derivatives like 6,6-diethoxyhexanoic acid, which undergoes nucleophilic acyl substitution .

- Solubility: Chlorination reduces polarity, making 6,6-Dichlorohex-5-enoic acid less water-soluble than its hydroxylated or ethoxylated counterparts.

Toxicity and Environmental Impact

- Chlorinated compounds like 6,6-Dichlorohex-5-enoic acid are more persistent in the environment than ethoxylated or fluorinated analogs. However, they are less bioaccumulative than hexachlorocyclohexane, which is classified as a persistent organic pollutant (POP) .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 6,6-Dichlorohex-5-enoic acid’s dichloro-alkene motif is leveraged in synthesizing anti-inflammatory agents, outperforming non-chlorinated acids in reaction yields (e.g., 78% vs. 45% in a 2022 study) .

- Material Science : Its use in polymer cross-linking agents enhances thermal stability (decomposition temperature ~250°C vs. 180°C for ethoxylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.